5-pyridin-2-yl-1,2-oxazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZEHMNBJMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization, Structure Activity Relationship Sar Studies, and Lead Optimization of 5 Pyridin 2 Yl 1,2 Oxazol 3 One Analogues
Systematic Functionalization of the 1,2-Oxazol-3-one Core
The 1,2-oxazol-3-one core is a key structural feature of the parent compound, and its systematic functionalization can lead to the generation of a diverse library of analogues for biological screening. The reactivity of this heterocyclic system allows for the introduction of a wide range of substituents at various positions.
One common strategy for the functionalization of the 1,2-oxazol-3-one core involves the reaction of the corresponding oxazolone (B7731731) with various electrophiles and nucleophiles. For instance, the nitrogen atom at position 2 can be alkylated or acylated to introduce different functional groups. Additionally, the carbon atom at position 4 is susceptible to electrophilic substitution, allowing for the introduction of halogens, nitro groups, and other functionalities.
The synthesis of related oxazolone derivatives often involves the condensation of a hydroxylamine (B1172632) with a β-ketoester. By varying the starting materials, a wide range of substituted oxazolones can be prepared. For example, the use of substituted hydroxylamines or β-ketoesters can introduce diversity at the N-2 and C-4 positions of the oxazolone ring, respectively. Furthermore, the oxazolone ring can be opened and recyclized to generate other heterocyclic systems, expanding the chemical space for drug discovery.
In a study on the synthesis of novel oxazolone and imidazolone (B8795221) derivatives, the fusion of prepared oxazolones with appropriate anilines in the presence of acetic acid and sodium acetate (B1210297) afforded imidazolone derivatives nih.gov. This highlights a potential pathway for modifying the core structure.
Modification Strategies for the Pyridine (B92270) Moiety and Its Influence on Compound Activity
The pyridine moiety plays a crucial role in the biological activity of many compounds due to its ability to form hydrogen bonds and participate in π-π stacking interactions. nih.gov Modification of the pyridine ring in 5-pyridin-2-yl-1,2-oxazol-3-one analogues can significantly impact their potency and selectivity.
Several strategies can be employed to modify the pyridine moiety. These include:
Substitution: The introduction of various substituents, such as halogens, alkyl groups, alkoxy groups, and nitro groups, onto the pyridine ring can alter its electronic and steric properties. The position of the substituent is also critical, as it can influence the binding affinity and selectivity of the compound. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a methyl group on the pyridine nucleus was found to noticeably increase the analgesic effect, regardless of its position. mdpi.com
Ring Fusion: Fusing another ring system to the pyridine moiety can create more rigid and complex structures, which may lead to enhanced binding affinity and selectivity.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide, which can alter the compound's polarity and hydrogen bonding capabilities.
The influence of these modifications on compound activity is often evaluated through SAR studies. For example, the addition of electron-withdrawing or electron-donating groups to the pyridine ring can modulate its pKa, which in turn can affect its interaction with biological targets. nih.govmdpi.com The presence of certain functional groups, such as amino, hydroxy, and methoxy (B1213986) groups, has been shown to enhance the bioactivity of pyridine-containing compounds. mdpi.com
Investigation of Substituent Effects on the Oxazolone Ring System
Substituents on the oxazolone ring can influence its reactivity and its ability to interact with biological targets. For example, electron-withdrawing groups can increase the acidity of the N-H proton, which may be important for hydrogen bonding interactions. Conversely, electron-donating groups can increase the electron density of the ring, which may enhance its ability to participate in π-π stacking interactions.
The steric properties of substituents are also important. Bulky substituents can create steric hindrance, which may prevent the compound from binding to its target. However, in some cases, steric bulk can be beneficial, as it can lead to increased selectivity.
In a study of 5-thiocarbamate oxazolidinones, it was found that the 5-thiocarbamate group was a suitable substituent for antibacterial activity due to its moderate hydrophilicity researchgate.net. This highlights the importance of considering the physicochemical properties of substituents when designing new analogues. A systematic investigation of substituent effects on the ring-opening reactions of 2-aziridinylmethyl radicals revealed that a π-acceptor substituent at the C(1) position dramatically reduced the energy barrier for C-C cleavage while significantly increasing the energy barrier for C-N cleavage nih.gov. While this study is on a different ring system, it illustrates the profound impact substituents can have on the chemical behavior of a heterocyclic ring.
Elucidation of Structure-Activity Relationships within the this compound Series
The elucidation of SARs within the this compound series is essential for identifying the key structural features that are responsible for biological activity. This information can then be used to guide the design of more potent and selective analogues.
SAR studies typically involve the synthesis of a series of analogues with systematic variations in their chemical structure. These analogues are then tested for their biological activity, and the results are used to identify trends and patterns. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, it was found that the presence of a 3-substituent on the pyridine nucleus contributed to the enhancement of analgesic properties mdpi.com.
The following hypothetical SAR data table illustrates the type of information that can be obtained from such studies:
| Compound | R1 (on Pyridine) | R2 (on Oxazolone) | Activity (IC50, nM) |
|---|---|---|---|
| 1 | H | H | 500 |
| 2 | 4-Cl | H | 250 |
| 3 | 4-OCH3 | H | 750 |
| 4 | H | CH3 | 400 |
| 5 | 4-Cl | CH3 | 150 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, one might infer that an electron-withdrawing group at the 4-position of the pyridine ring and a small alkyl group on the oxazolone ring are beneficial for activity.
Bioisosteric Replacement Strategies for Enhanced Biological Profiles
Bioisosteric replacement is a powerful strategy in drug design that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This approach can be used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.
In the context of this compound analogues, both the pyridine and oxazolone moieties can be subjected to bioisosteric replacement.
Pyridine Ring Replacement: The pyridine ring can be replaced by other heterocyclic rings, such as pyrimidine (B1678525), pyrazine, or thiophene. It has been demonstrated that replacing a pyridine ring with a benzonitrile (B105546) can be an effective strategy. researchgate.net In some cases, even non-aromatic rings can serve as bioisosteres. For example, a 3-azabicyclo[3.1.1]heptane core was successfully used to replace a pyridine ring in the drug Rupatadine, leading to significant improvements in solubility, metabolic stability, and lipophilicity. chemrxiv.org
Oxazolone Ring Replacement: The 1,2-oxazol-3-one ring can be replaced by other five-membered heterocyclic rings, such as 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), or triazole. researchgate.netnih.gov The 1,2,4-oxadiazole ring, for instance, is often used as a bioisostere for ester and amide groups due to its resistance to hydrolysis. nih.govresearchgate.net Replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been reported to increase polarity and reduce metabolic degradation. rsc.org
The choice of bioisostere will depend on the specific properties that need to be improved. For example, if a compound has poor metabolic stability, replacing a labile functional group with a more stable bioisostere can be a viable strategy.
Rational Design Principles for Novel Oxazolone Ligands
The rational design of novel oxazolone ligands based on the this compound scaffold should be guided by a combination of SAR data, computational modeling, and an understanding of the target's binding site.
Key principles for the rational design of novel oxazolone ligands include:
Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be used to design ligands that fit snugly into the binding site. This can involve the use of molecular docking and molecular dynamics simulations to predict the binding mode and affinity of different analogues.
Ligand-Based Design: In the absence of a target structure, ligand-based drug design methods can be employed. nih.gov These methods rely on the analysis of the SAR of a series of known ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity.
Privileged Structures: The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is found in a large number of bioactive compounds. nih.gov This suggests that the this compound scaffold is a good starting point for the design of new ligands.
Property-Based Design: In addition to potency and selectivity, it is also important to consider the physicochemical properties of the designed ligands, such as solubility, permeability, and metabolic stability. These properties can be predicted using computational models and optimized through chemical modification.
By applying these rational design principles, it is possible to develop novel oxazolone ligands with improved therapeutic potential. nih.govresearchgate.net
Advanced Computational and Theoretical Investigations of 5 Pyridin 2 Yl 1,2 Oxazol 3 One
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this involves docking a ligand, such as 5-pyridin-2-yl-1,2-oxazol-3-one, into the active site of a protein target. This method is crucial for identifying potential biological targets and understanding the specific interactions that govern molecular recognition.
For a compound like this compound, which contains both pyridine (B92270) and oxazole (B20620) moieties, a range of protein classes could be considered as potential targets. ontosight.ainih.gov Given the known activities of similar heterocyclic compounds, kinases, proteases, and various receptors are plausible targets. nih.govnih.gov The docking process would involve preparing the 3D structure of the ligand and the potential protein targets (e.g., from the Protein Data Bank). Using software like AutoDock Vina, the ligand is then placed into the binding site of the protein, and various conformations are sampled. growingscience.com
The simulation yields a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. Lower binding energies suggest a more stable protein-ligand complex. openmedicinalchemistryjournal.com Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, a common interaction mode for pyridine-containing drugs. nih.gov
A hypothetical molecular docking study of this compound against several potential kinase targets might yield results similar to those shown in Table 1. Such data would guide the selection of the most promising biological targets for further experimental validation.
Table 1: Hypothetical Molecular Docking Results for this compound Against Kinase Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| EGFR (2ITY) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| VEGFR2 (4ASD) | -7.9 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |
| CDK2 (1HCK) | -7.2 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |
| p38 MAPK (3S3I) | -8.1 | Met109, Gly110 | Hydrogen Bond, Pi-Sigma |
Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic assessment of the ligand-target complex. nih.gov While docking provides a static snapshot, MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and any conformational changes in the protein or ligand. rsc.orgacs.org
For the this compound-protein complex identified through docking, an MD simulation would be set up in a simulated physiological environment, typically a water box with appropriate ions and temperature. mdpi.com The simulation, often run for nanoseconds, calculates the forces between atoms and integrates Newton's equations of motion. rsc.org
Key analyses performed on the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.netmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. rsc.org
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding stability.
MD simulations can validate the initial docking results, revealing whether the predicted binding mode is stable over time or if the ligand shifts to a different conformation within the active site. nih.govacs.org This information is critical for confirming the proposed binding mechanism and for the rational design of more potent analogues.
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. mdpi.comnih.gov For this compound, DFT calculations can provide a detailed understanding of its electronic structure and predict its chemical behavior. researchgate.net
Key reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. hakon-art.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This helps identify sites for hydrogen bonding and other electrostatic interactions.
Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hakon-art.com
These calculations provide fundamental insights that complement docking and MD simulations, helping to explain the observed binding interactions at an electronic level and guiding the chemical modification of the scaffold to enhance desired properties. researchgate.netrsc.org
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |
| Dipole Moment | 3.5 D | Indicates significant molecular polarity |
| Electrophilicity Index (ω) | 2.9 eV | Measures the capacity to accept electrons |
DFT calculations are also powerful tools for elucidating reaction mechanisms at the molecular level. acs.org This can be applied to understand the synthesis of this compound or its potential metabolic transformations. For instance, the synthesis of oxazolones often involves a cyclodehydration condensation reaction. biointerfaceresearch.com
By modeling the reaction pathway, researchers can:
Identify Intermediates and Transition States: DFT can calculate the structures and energies of all species along the reaction coordinate, including short-lived intermediates and high-energy transition states.
Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This allows for the comparison of different potential pathways to identify the most favorable one.
Understand Catalytic Effects: If a catalyst is used in the synthesis, DFT can model how the catalyst interacts with the reactants to lower the activation energy, providing insights into its role and efficiency. acs.org
Such studies are invaluable for optimizing synthetic routes to produce higher yields or for predicting the metabolic fate of the compound in a biological system. nih.gov
In Silico Prediction of Pharmacokinetic and ADMET Properties
A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools like SwissADME and admetSAR can predict these properties early in the discovery process, reducing the risk of late-stage failures. researchgate.netrfppl.co.inbdpsjournal.org
For this compound, a range of physicochemical and pharmacokinetic properties would be calculated based on its structure. These predictions help assess its "drug-likeness."
Key predicted properties include:
Lipinski's Rule of Five: A set of criteria (e.g., molecular weight < 500, LogP < 5) to evaluate if a compound is likely to have good oral absorption. bdpsjournal.org
Solubility and Permeability: Predictions of aqueous solubility (LogS) and gastrointestinal (GI) absorption are crucial for oral bioavailability.
Cytochrome P450 (CYP) Inhibition: Predicting whether the compound inhibits major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4) is vital to avoid potential drug-drug interactions.
Toxicity Predictions: Various toxicological endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), can be flagged by these programs. rfppl.co.in
The results, often presented in a comprehensive table (see Table 3), provide a holistic view of the compound's potential as a drug candidate, highlighting any liabilities that may need to be addressed through chemical modification.
Table 3: Hypothetical In Silico ADMET Profile for this compound (Predicted using SwissADME)
| Property | Predicted Value | Status/Interpretation |
| Molecular Weight | 161.16 g/mol | Good (Passes Lipinski's Rule) |
| LogP (Consensus) | 0.85 | Optimal (Passes Lipinski's Rule) |
| H-bond Donors | 1 | Good (Passes Lipinski's Rule) |
| H-bond Acceptors | 4 | Good (Passes Lipinski's Rule) |
| GI Absorption | High | Favorable for oral delivery |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Ames Toxicity | No | Likely non-mutagenic |
Virtual Screening and Cheminformatics Approaches for Analogues Discovery
Once a lead compound like this compound is identified, virtual screening and cheminformatics methods can be used to discover novel analogues with potentially improved properties. researchgate.net These approaches leverage large chemical databases to find molecules that are structurally or functionally similar to the lead compound.
Common strategies include:
Similarity Searching: Using the 2D or 3D structure of this compound as a query, databases like ZINC or PubChem can be searched to find commercially available or synthetically accessible compounds with a high degree of structural similarity. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A model can be built based on the docked pose of this compound and used to screen large libraries for compounds that match this 3D arrangement of features, even if their underlying chemical scaffolds are different. nih.gov
Scaffold Hopping: This technique aims to identify compounds with different core structures (scaffolds) but which present similar side chains in a way that preserves the key binding interactions. This can lead to the discovery of novel chemical series with improved properties or better intellectual property positions. mdpi.comnih.gov
These in silico methods accelerate the hit-to-lead optimization process by prioritizing which analogues to synthesize and test, saving significant time and resources in the search for a viable drug candidate. researchgate.netnih.gov
Biological and Pharmacological Research Applications of 5 Pyridin 2 Yl 1,2 Oxazol 3 One
Elucidation of Molecular and Cellular Mechanisms of Action
The foundational pyridinyl and isoxazolone components of 5-pyridin-2-yl-1,2-oxazol-3-one are instrumental in its interactions with biological systems. Research into its analogues sheds light on how this compound may exert its effects at a molecular level.
Interactions with Cellular Macromolecules (e.g., DNA, Proteins)
The ability of heterocyclic compounds to interact with fundamental cellular macromolecules like DNA is a key area of investigation. While direct DNA interaction studies for this compound are not extensively documented, research on related structures suggests potential mechanisms. For instance, derivatives of the isoxazolidine (B1194047) ring, a reduced form of isoxazole (B147169), have been shown to function as DNA intercalators. Specifically, compounds like ((3RS,5SR)- and ((3RS,5RS)-2-(2-methoxybenzyl)-3-(1,10-phenanthrolin-2-yl)isoxazolidin-5-yl)methanol have been synthesized and confirmed to intercalate with DNA, with binding constants in the range of 104 M-1. nih.gov Docking studies indicated these molecules prefer to enter through the minor groove of poly-d(AT)2 sequences. nih.gov The intercalating activity in these analogues is largely driven by the large, planar phenanthroline ring system. nih.gov
Protein interaction is another critical mechanism. The dynamic nature of protein-protein interaction (PPI) networks means that small molecules can have significant effects by modulating these interactions. nih.gov Techniques like the yeast 2-hybrid (Y2H) and protein-fragment complementation assays (PCA) are used to map these interactions on a large scale. nih.gov While specific protein targets for this compound are not yet identified, the general principle that small molecules can alter PPIs is well-established and represents a likely avenue for its biological activity. nih.gov
Enzyme Inhibition and Modulatory Studies (e.g., Kinases, Hydrolases, Transferases)
The isoxazole and pyridine (B92270) moieties are prominent in a variety of enzyme inhibitors, suggesting a strong potential for this compound in this domain.
Kinase Inhibition: Protein kinases are a major class of enzymes targeted in drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, effectively binds to the ATP site of kinases. nih.gov Similarly, isoxazole derivatives have shown significant kinase inhibitory activity.
Casein Kinase 1 (CK1): A 3,4-diaryl-isoxazole compound was identified as a potent inhibitor of protein kinase CK1δ with a half-maximal inhibitory concentration (IC₅₀) of 0.033 µM. mdpi.com
p38 MAPK: Pyridinyl-imidazole derivatives, such as SB-203580, are well-known competitive inhibitors of p38 MAPK, a key enzyme in the inflammatory response pathway. researchgate.net
Xanthine (B1682287) Oxidase (XO): In the realm of transferases, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been developed as novel xanthine oxidase inhibitors. One of the most potent compounds, 6c , exhibited an IC₅₀ value of 0.13 μM, which is significantly more potent than the drug allopurinol (B61711) (IC₅₀ = 2.93 μM). nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism. nih.gov
Lipoxygenase (LOX) Inhibition: Lipoxygenases are iron-containing hydrolases involved in the metabolism of fatty acids. Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated as inhibitors of 15-lipoxygenase-1, indicating the potential for pyridine-containing heterocycles to target this enzyme class. nih.gov
The following table summarizes the kinase inhibitory activity of compounds structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Related Isoxazole and Pyridine Derivatives| Compound Class | Target Enzyme | Key Compound Example | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3,4-Diaryl-isoxazole | Protein Kinase CK1δ | Isoxazole 8 | 0.033 | mdpi.com |
| Pyridinyl-imidazole | p38 MAPK | SB-203580 | Not specified | researchgate.net |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Xanthine Oxidase | Compound 6c | 0.13 | nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | Cyclooxygenase-2 (COX-2) | Compound 28 | 2.1 | nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | 5-Lipoxygenase (5-LOX) | Compound 28 | 6.3 | nih.gov |
Receptor Binding and Allosteric Modulation Studies
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets. Small molecules can act as direct agonists or antagonists at the primary (orthosteric) site or can bind to a secondary (allosteric) site to modulate the receptor's function. nih.govnih.gov
Research has shown that several classes of compounds containing a pyridinyl group can act as allosteric modulators. For example, 3-(2-pyridinyl)isoquinoline derivatives have been identified as positive allosteric modulators (PAMs) of the A₃ adenosine (B11128) receptor (A₃AR). nih.gov These compounds can enhance the binding of the natural agonist to the receptor. nih.gov This demonstrates that the pyridine moiety can be a key pharmacophore for interaction with allosteric sites on GPCRs. While the core heterocycle in these studies is different, it points to a potential mechanism for pyridinyl-isoxazolones.
The concept of allosteric modulation is a promising strategy in drug design, as it allows for more subtle, event-specific, and site-specific drug action compared to traditional orthosteric ligands. nih.govnih.gov Small molecules binding to the intracellular interface of a GPCR can even change its G protein coupling preference, thereby tailoring the downstream signaling pathway. biorxiv.org
Investigation of Diverse Biological Activity Profiles
The structural motifs within this compound are associated with a wide range of biological activities, most notably antimicrobial and anti-inflammatory effects.
Antimicrobial Activity Research (Antibacterial, Antifungal)
Both isoxazole and pyridine scaffolds are known for their significant antimicrobial properties. researchgate.netnih.govicm.edu.pl
Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity against several Gram-positive bacteria, with some compounds exhibiting efficacy similar to the antibiotic linezolid. nih.gov For example, compounds 21b, 21d, 21e, and 21f demonstrated strong activity against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Furthermore, certain sulfonamide isoxazolo[5,4-b]pyridines displayed moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa. researchgate.net
Antifungal Activity: Chalcones derived from 5-ethylpyridin-2-ethanol were used to synthesize pyrimidine (B1678525) and imidazolinone derivatives that showed significant antifungal activity. nih.gov Isoxazole derivatives have also been reported to possess antifungal properties against species like Aspergillus niger and Candida albicans. icm.edu.pl
The table below presents the minimum inhibitory concentrations (MICs) for some antibacterial pyridine-oxazolidinone derivatives.
Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (MIC in µg/mL)| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) | Reference |
|---|---|---|---|---|---|---|
| 21b | 4 | 1 | 8 | 4 | 4 | nih.gov |
| 21d | 4 | 0.5 | 4 | 4 | 4 | nih.gov |
| 21e | 4 | 2 | 8 | 4 | 4 | nih.gov |
| 21f | 4 | 1 | 8 | 4 | 4 | nih.gov |
| Linezolid (Control) | 4 | 1 | 2 | 1 | 4 | nih.gov |
Anti-Inflammatory Response Investigations
Inflammation is a complex biological response, and its modulation is a key therapeutic goal. Compounds containing the isoxazole and pyridine rings have demonstrated significant anti-inflammatory activity through various mechanisms.
Dual COX/LOX Inhibition: A notable study focused on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, which are structurally analogous to the target compound. These were found to be dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. nih.gov The most potent dual inhibitor, compound 28 , had IC₅₀ values of 2.1 µM for COX-2 and 6.3 µM for 5-LOX. nih.gov This dual inhibition is considered a superior anti-inflammatory strategy.
Inhibition of Pro-inflammatory Cytokines: Pyridinyl-imidazole derivatives are known to inhibit p38 MAPK, which in turn blocks the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net
NF-κB Pathway Inhibition: A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. mdpi.com This highlights another potential anti-inflammatory mechanism for related heterocyclic systems.
The combined findings from studies on its structural analogues strongly suggest that this compound is a promising scaffold for the development of novel therapeutic agents targeting a range of enzymes and receptors implicated in various diseases.
Anticancer Research and Cell Pathway Modulation
There is a significant body of research on the anticancer properties of isoxazole derivatives. These compounds have been investigated for their potential to inhibit cancer cell proliferation and modulate various cellular signaling pathways. For instance, some isoxazole-containing compounds have been explored as inhibitors of heat shock protein 90 (Hsp90), histone deacetylase (HDAC), and various protein kinases, which are crucial targets in oncology. nih.gov Additionally, isoxazole derivatives have been reported to exhibit pro-apoptotic activity and inhibit tumor cell migration. nih.gov
Antioxidant Capacity Assessments
The antioxidant potential of various heterocyclic compounds, including those containing pyridine and isoxazole rings, has been a subject of interest in medicinal chemistry. nih.govresearchgate.net These studies often involve assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test to evaluate the ability of these compounds to neutralize free radicals. nih.govnih.gov
Despite the research into related structures, there are no specific published studies that have assessed the antioxidant capacity of This compound . Consequently, there is no available data on its potential free-radical scavenging activity or its effects in other antioxidant assays.
Neurological System Activity and Neurotransmitter Receptor Modulation
The pyridine ring is a common scaffold in many centrally active compounds, and various pyridine derivatives have been investigated for their effects on the neurological system. nih.gov Similarly, isoxazole derivatives have been explored for their interactions with various neurotransmitter receptors. For example, a compound containing a pyridin-2-yl moiety has been identified as a noncompetitive antagonist of the AMPA receptor, indicating the potential for such structures to modulate glutamatergic neurotransmission. nih.gov
However, direct neuropharmacological profiling of This compound has not been reported in the scientific literature. There is no available information regarding its activity on the central nervous system or its binding affinity for specific neurotransmitter receptors.
Modulation of Quorum Sensing Mechanisms
Quorum sensing is a cell-to-cell communication process in bacteria that regulates various physiological functions, including virulence and biofilm formation, making it an attractive target for the development of novel antimicrobial agents. nih.govplos.org The inhibition of quorum sensing pathways is a strategy being explored to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. biorxiv.orgresearchgate.net
While there is growing interest in the discovery of quorum sensing inhibitors, there are no published studies specifically investigating the activity of This compound as a modulator of quorum sensing mechanisms. Therefore, its potential to interfere with bacterial communication and related processes remains uninvestigated.
Future Directions and Emerging Research Perspectives for 5 Pyridin 2 Yl 1,2 Oxazol 3 One
Development of Advanced Synthetic Methodologies for Complex Analogues
The future of drug discovery with 5-pyridin-2-yl-1,2-oxazol-3-one hinges on the ability to create a diverse library of complex analogues. Recent advancements in the synthesis of isoxazole (B147169) derivatives have focused on transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization. rsc.orgnih.gov These methods have improved the efficiency of isoxazole synthesis and enabled the design of more intricate and biologically active derivatives. rsc.orgnih.gov
Future synthetic strategies will likely focus on:
Tandem Reactions: Developing one-pot reactions that combine multiple synthetic steps to increase efficiency and reduce waste.
Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and highly controlled synthesis of isoxazolone analogues.
Photoredox Catalysis: Employing light-driven reactions to access novel chemical transformations and create complex molecular architectures under mild conditions.
Late-Stage Functionalization: Modifying complex, pre-existing molecules to rapidly generate diverse analogues without the need for de novo synthesis.
These advanced methodologies will be crucial for systematically exploring the structure-activity relationship (SAR) of the this compound scaffold, allowing chemists to fine-tune its properties for enhanced efficacy and selectivity.
Integration of Artificial Intelligence and Machine Learning in Oxazolone (B7731731) Design
For the this compound scaffold, AI and ML can be applied to:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues. springernature.com
De Novo Design: Using generative AI models to design novel oxazolone derivatives with desired pharmacological profiles. acm.orgnih.gov
Virtual Screening: Employing ML algorithms to screen large virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.govnih.gov
Synthesis Planning: Utilizing AI to devise the most efficient and cost-effective synthetic pathways for target molecules. digitellinc.com
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The isoxazole class of compounds has demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov This suggests that this compound and its derivatives may have therapeutic potential in a variety of diseases.
Future research will focus on:
Target Identification: Using chemoproteomics and other advanced techniques to identify the specific protein targets of this compound.
Phenotypic Screening: Screening the compound and its analogues against a wide range of cell-based assays to uncover novel therapeutic applications.
Multi-Targeted Therapies: Designing derivatives that can modulate multiple biological targets simultaneously, which may be beneficial for treating complex diseases like cancer and neurodegenerative disorders. rsc.orgnih.gov
A key area of interest is kinase inhibition. Novel imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl templates have been identified as potent inhibitors of several protein kinases, such as mitogen and stress-activated protein kinase-1 (MSK-1). nih.govnih.gov Given the structural similarities, exploring the kinase inhibitory potential of this compound is a logical next step.
Application of this compound as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold possesses properties that make it an attractive candidate for the development of chemical probes. For instance, related heterocyclic compounds like 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole have been developed as pH-responsive fluorescent probes. nih.gov
Future research in this area could involve:
Fluorescent Probes: Attaching fluorophores to the this compound core to create probes for imaging biological processes in real-time.
Photoaffinity Probes: Incorporating photoreactive groups to allow for covalent labeling and identification of protein targets.
Activity-Based Probes: Designing probes that selectively bind to and label active enzymes, providing insights into their function and regulation.
The development of such probes would provide invaluable tools for basic research and could help to elucidate the mechanism of action of drugs derived from this scaffold.
Interdisciplinary Research Synergies in Drug Discovery and Development
The successful translation of a promising compound like this compound from the laboratory to the clinic requires a highly collaborative and interdisciplinary approach. nih.gov This involves integrating expertise from various fields, as outlined in the table below.
| Field | Contribution to Drug Discovery |
| Medicinal Chemistry | Design and synthesis of novel analogues with improved properties. rsc.orgnih.gov |
| Computational Chemistry | Use of AI and ML for in silico design and screening. nih.govacm.org |
| Structural Biology | Determination of the three-dimensional structures of the compound bound to its targets. |
| Pharmacology | Evaluation of the efficacy and mechanism of action in preclinical models. |
| Toxicology | Assessment of the safety profile of lead compounds. |
Synergies between these disciplines are essential for navigating the complexities of the drug discovery and development process. For example, structural biologists can provide insights that guide medicinal chemists in designing more potent and selective compounds, while computational chemists can help prioritize which compounds to synthesize and test. This collaborative ecosystem will be paramount to unlocking the full therapeutic potential of the this compound scaffold and delivering new medicines to patients in need. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-pyridin-2-yl-1,2-oxazol-3-one, and how can purity be validated?
Cyclization reactions involving pyridine-2-carboxylic acid derivatives and hydroxylamine are commonly employed. Post-synthesis, purity can be validated via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. For analogs, tandem mass spectrometry (MS/MS) is recommended to identify byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming proton environments and carbon frameworks.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in oxazolone at ~1750 cm).
- HPLC : Quantifies purity using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Use nitrile gloves (tested for chemical permeation resistance) and flame-retardant lab coats. Conduct reactions in fume hoods to mitigate inhalation risks. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Refer to safety data sheets for spill management and first-aid measures .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
Challenges include:
Q. How can graph set analysis be applied to understand hydrogen bonding patterns in this compound crystals?
Graph set notation (e.g., , ) categorizes hydrogen-bonded motifs. For example:
- N–H···O interactions : Form chains along the crystallographic axis.
- C–H···π interactions : Stabilize layered packing. ORTEP-3 visualizes these networks, while Mercury software quantifies bond angles/distances .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) against X-ray structures.
- Error Analysis : Compare calculated vs. observed bond lengths (Δ > 0.05 Å indicates basis set limitations).
- Dynamic Effects : MD simulations (e.g., AMBER) account for solvent interactions absent in static models .
Q. What factors influence the thermal and chemical stability of this compound under varying experimental conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures (>200°C).
- pH Sensitivity : Oxazolone rings hydrolyze in acidic conditions (pH < 3), monitored via UV-Vis at 300 nm.
- Light Exposure : UV/Vis spectroscopy tracks photodegradation kinetics under controlled irradiation .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) with IC calculations .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
